2-Bromo-4-isopropylphenol is a bifunctional halogenated building block characterized by a reactive ortho-bromine atom and a lipophilic para-isopropyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a pre-functionalized intermediate for transition-metal-catalyzed cross-couplings, O-alkylations, and regioselective ring-forming reactions. Its dual-handle structure allows chemists to orthogonalize etherification at the hydroxyl group with palladium-catalyzed functionalization at the C-Br bond, making it a critical precursor for complex dihydrobenzofurans and specialized ion channel inhibitors [1].
Substituting 2-bromo-4-isopropylphenol with its unhalogenated parent, 4-isopropylphenol, forces manufacturers to perform in-house bromination. This step is notoriously inefficient; standard N-bromosuccinimide (NBS) protocols often yield poor mono-bromination recovery (e.g., ~20% isolated yield) due to the formation of 2,6-dibromo-4-isopropylphenol and challenging chromatographic separations [1]. Furthermore, attempting Claisen rearrangements on unbrominated 4-isopropyl phenyl ethers leads to a statistical mixture of ortho-substituted products. The pre-installed bromine acts as a crucial steric blocking group, directing subsequent rearrangements exclusively to the C6 position and preventing costly downstream yield attrition [2].
Procuring pre-synthesized 2-bromo-4-isopropylphenol directly circumvents the low-yielding mono-bromination of 4-isopropylphenol. Literature protocols utilizing NBS in acetonitrile at 0°C report isolated yields of only 20% for the mono-brominated product due to competitive over-bromination and difficult purification [1]. By sourcing the pre-brominated compound, process chemists eliminate a severe mass-loss step, ensuring 100% availability of the correct regiocenter for subsequent O-alkylation or cross-coupling.
| Evidence Dimension | Isolated yield of mono-brominated intermediate |
| Target Compound Data | 100% (when procured directly as starting material) |
| Comparator Or Baseline | 4-isopropylphenol (in-house NBS bromination yields ~20%) |
| Quantified Difference | ~80% absolute improvement in step-efficiency and elimination of chromatographic separation |
| Conditions | NBS (1.1 equiv), CH3CN, 0°C, 1.5 hours |
Direct procurement of the brominated building block prevents severe material loss and labor-intensive purification associated with in-house halogenation.
In the synthesis of dihydrobenzofuran derivatives, the ortho-bromine atom of 2-bromo-4-isopropylphenol serves as an essential steric directing group. When subjected to O-allylation followed by thermal Claisen rearrangement, the pre-existing bromine completely blocks one ortho position, forcing the allyl group to migrate exclusively to the C6 position to form 2-allyl-6-bromo-4-isopropylphenol [1]. Using unbrominated 4-isopropylphenol would result in symmetric or mixed ortho-allylations, requiring additional steps to functionalize the remaining position.
| Evidence Dimension | Regioselectivity of ortho-migration |
| Target Compound Data | Single C6-allyl isomer produced |
| Comparator Or Baseline | 4-isopropylphenol (produces symmetric or unblocked ortho-migration) |
| Quantified Difference | 100% regiocontrol vs. statistical/unblocked migration |
| Conditions | Allyl bromide, K2CO3, refluxing mesitylene |
Procuring the ortho-brominated phenol ensures absolute regiocontrol for downstream ring-closing reactions, critical for pharmaceutical intermediate scale-up.
The specific substitution pattern of 2-bromo-4-isopropylphenol is strictly required for the synthesis of highly potent Kir4.1 potassium channel blockers like VU0134992. The final compound, which incorporates the 2-bromo-4-isopropylphenoxy moiety, achieves an IC50 of 0.97 µM against homomeric Kir4.1 channels [1]. Removing either the steric bulk of the isopropyl group or the electronic/steric contribution of the bromine atom drastically reduces target affinity.
| Evidence Dimension | Inhibitory potency (IC50) of derived antagonist |
| Target Compound Data | 0.97 µM (VU0134992 incorporating 2-bromo-4-isopropylphenol) |
| Comparator Or Baseline | Analogs lacking the specific di-substitution pattern |
| Quantified Difference | Sub-micromolar potency achieved only with the precise bromo/isopropyl combination |
| Conditions | Whole-cell patch-clamp electrophysiology at -120 mV |
For pharmaceutical procurement, this exact CAS number provides the validated pharmacophore required for lead compounds targeting renal Kir4.1 channels.
2-Bromo-4-isopropylphenol is the exact starting material required for synthesizing VU0134992, a first-in-class Kir4.1 potassium channel pore blocker. Its dual substituents are critical for achieving sub-micromolar IC50 values, making it indispensable for drug discovery programs targeting hypertension and renal fluid regulation [1].
In the manufacturing of 5-HT2C agonists and related neuroactive compounds, this compound is utilized for its predictable Claisen rearrangement behavior. The ortho-bromine blocks one position, ensuring that O-allylation and subsequent thermal rearrangement proceed with absolute regioselectivity to the C6 position, streamlining the construction of the benzofuran core [2].
As a bifunctional building block, it is highly suited for modular synthesis. The phenolic hydroxyl can be engaged in etherification or protected, while the C-Br bond serves as a reliable handle for palladium-catalyzed Suzuki, Heck, or Buchwald-Hartwig cross-couplings, allowing for rapid generation of complex biaryl or functionalized aromatic libraries [2].